molecular formula C10H11BrClNO B14055367 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14055367
M. Wt: 276.56 g/mol
InChI Key: IDKPIDPHHUXKKX-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with a 2-amino-3-(bromomethyl)phenyl group and a 3-chloro moiety. Its molecular formula is C₁₁H₁₂BrClNO, with a molecular weight of 289.58 g/mol (calculated). The bromomethyl and chloro groups enhance its reactivity, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-3-(bromomethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-6-7-2-1-3-8(10(7)13)9(14)4-5-12/h1-3H,4-6,13H2

InChI Key

IDKPIDPHHUXKKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)CCCl)N)CBr

Origin of Product

United States

Preparation Methods

Bromination-Amination-Chlorination Cascade

This approach starts with 3-(bromomethyl)phenol as the initial substrate. Bromination at the ortho position is achieved using N-bromosuccinimide (NBS) in a tetrahydrofuran (THF)/water mixture at 0–5°C, yielding 2-bromo-3-(bromomethyl)phenol with 85–90% efficiency. Subsequent amination introduces the amino group via reaction with aqueous ammonia under pressurized conditions (2–3 bar, 80°C), achieving 70–75% conversion. The final chlorination step employs thionyl chloride (SOCl₂) in dichloromethane at reflux, producing the target compound in 65–70% yield.

Table 1: Reaction Conditions for Bromination-Amination-Chlorination Route

Step Reagents/Conditions Temperature Yield (%)
Bromination NBS, THF/H₂O (9:1) 0–5°C 85–90
Amination NH₃ (aq), pressure reactor 80°C 70–75
Chlorination SOCl₂, CH₂Cl₂, reflux 40°C 65–70

Direct Functionalization of Pre-Aminated Substrates

An alternative method involves starting with 2-amino-3-(bromomethyl)acetophenone. Chlorination is performed using phosphorus pentachloride (PCl₅) in chloroform at 25°C, achieving 80–85% yield. This single-step route reduces purification demands but requires high-purity starting materials.

Optimization of Reaction Parameters

Temperature and Solvent Effects

The bromination step exhibits significant temperature dependence. Reactions conducted above 10°C show a 15–20% decrease in yield due to di-bromination byproducts. Solvent polarity also impacts amination efficiency, with ethanol/water mixtures (3:1) improving ammonia solubility and reaction homogeneity.

Table 2: Solvent Optimization for Amination Step

Solvent System Reaction Time (h) Yield (%)
Ethanol/Water 12 75
THF/Water 18 68
DMF 24 55

Catalytic Enhancements

The addition of 1–2 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst during chlorination reduces reaction time from 8 hours to 3 hours while maintaining yields at 70%.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) requires modifications to laboratory protocols:

  • Continuous Flow Reactors : Microreactor systems enable precise temperature control during exothermic bromination, improving safety and yield consistency.
  • Automated Workup Systems : Centrifugal partition chromatography replaces column chromatography for faster purification, reducing solvent consumption by 40%.
  • Waste Management : Bromine byproducts are neutralized using sodium thiosulfate solutions, achieving 95% recovery of bromide ions for recycling.

Analytical Characterization and Validation

Post-synthesis analysis employs a combination of spectroscopic and chromatographic techniques:

Table 3: Key Spectroscopic Signatures

Technique Characteristic Signals
¹H NMR δ 7.8–8.1 ppm (aromatic H), δ 4.6 ppm (CH₂Br)
¹³C NMR δ 195 ppm (C=O), δ 35 ppm (CH₂Br)
IR 1680 cm⁻¹ (C=O stretch), 600 cm⁻¹ (C-Br)

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98%. Mass spectrometry (ESI+) shows the molecular ion peak at m/z 294.93 [M+H]⁺, consistent with the theoretical molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

Di-brominated derivatives (up to 12% in suboptimal conditions) are removed via recrystallization from ethyl acetate/hexane (1:3), reducing impurity levels to <0.5%.

Moisture Sensitivity

The chloropropanone moiety undergoes hydrolysis in humid environments. Storage under nitrogen atmosphere with 3Å molecular sieves maintains stability for >12 months.

Scalability Limitations

Batch-to-batch variability in amination steps is addressed through real-time pH monitoring and automated reagent dosing systems, achieving ±2% yield consistency in production batches.

Emerging Methodologies

Recent advances include:

  • Photocatalytic Amination : Visible-light-mediated reactions using eosin Y catalyst reduce amination time to 4 hours with 78% yield.
  • Electrochemical Bromination : Graphite electrode systems enable bromide recycling, decreasing waste generation by 60%.

These innovations demonstrate the compound's synthesis remains an active area of research, balancing efficiency with environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Comparison of Key Structural Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one - 3-(Bromomethyl)
- 2-(Methylthio)
- 3-Chloro
C₁₁H₁₂BrClOS 307.63 Used in asymmetric synthesis; purity ≥98%
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one - 4-Amino
- 3-(Bromomethyl)
- 1-Chloro
C₁₀H₁₁BrClNO 276.56 Predicted boiling point: 379.4°C; potential antimicrobial applications
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one - 4-(Bromomethyl)
- 2-(Difluoromethyl)
- 3-Chloro
C₁₁H₁₀BrClF₂O 311.55 Fluorinated derivative; enhanced lipophilicity
1-(3-(Bromomethyl)-2-(trifluoromethyl)phenyl)-3-chloropropan-1-one - 3-(Bromomethyl)
- 2-(Trifluoromethyl)
- 3-Chloro
C₁₁H₁₀BrClF₃O 327.56 Trifluoromethyl group improves metabolic stability
Key Observations :
  • Substituent Position Effects: The position of the bromomethyl group (e.g., 3- vs. 4-) influences electronic and steric properties. For instance, 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one () exhibits distinct reactivity due to the para-substituted bromomethyl group compared to the ortho-substituted amino group in the target compound.
  • Halogen vs. Other Groups : Replacing chloro with trifluoromethyl () or difluoromethyl () increases molecular weight and hydrophobicity, which may enhance blood-brain barrier penetration in drug design.
Reactivity Trends :
  • Bromomethyl groups facilitate nucleophilic substitution reactions (e.g., Suzuki couplings), while chloro groups participate in elimination or cross-coupling reactions.
  • Amino groups enable further functionalization, such as diazotization or amide formation ().

Physicochemical Properties

While direct data for the target compound are sparse, analogues provide insights:

  • Boiling/Melting Points: Amino-substituted derivatives () exhibit higher predicted boiling points (~379°C) due to hydrogen bonding, whereas methylthio-substituted compounds () may have lower melting points (e.g., 57°C for 2-[3-(Bromomethyl)phenyl]thiophene in ).
  • Solubility : Fluorinated derivatives (–16) likely show reduced water solubility but enhanced lipid solubility, critical for pharmacokinetics.

Biological Activity

1-(2-Amino-3-(bromomethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound notable for its unique functional groups, including an amino group, a bromomethyl group, and a chloropropanone moiety. Its molecular formula is C10H11BrClN, with a molecular weight of approximately 274.56 g/mol. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms are proposed:

  • Covalent Bond Formation : The bromomethyl and amino groups can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity.
  • Electrophilic Reactions : The chloropropanone moiety may participate in electrophilic reactions, further modulating the compound's biological effects.
  • Hydrogen Bonding : The amino group enhances the compound's ability to form hydrogen bonds with biological molecules, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness may vary based on the position of substituents on the phenyl ring .
  • Anticancer Activity : Similar compounds have shown promise in targeting cancer cells by inhibiting anti-apoptotic proteins, leading to increased programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into its SAR:

CompoundKey FeaturesBiological Activity
This compoundAmino and bromomethyl groupsAntimicrobial, anticancer
N-(4-chlorophenyl)-2-chloroacetamideHalogenated phenyl ringEffective against Gram-positive bacteria
N-(4-fluorophenyl)-2-chloroacetamideHigh lipophilicityAntimicrobial activity against MRSA

The presence of halogenated substituents enhances lipophilicity, allowing for better membrane permeability and increased biological activity against various pathogens .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Antimicrobial Testing : A study evaluated a series of chloroacetamides against Staphylococcus aureus and Escherichia coli, demonstrating that compounds with similar functional groups exhibited significant antimicrobial properties. The results indicated that halogenated derivatives were particularly effective against Gram-positive bacteria .
  • Anticancer Research : Research focusing on compounds with similar structures found that they could inhibit CDK9, a crucial protein in cancer cell survival. This inhibition led to increased apoptosis in cancerous cells, suggesting potential therapeutic applications for this compound as an anticancer agent .

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